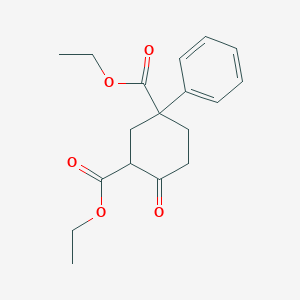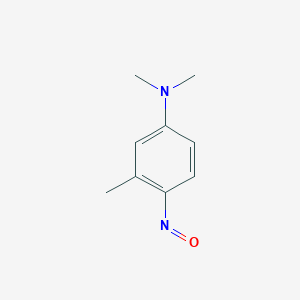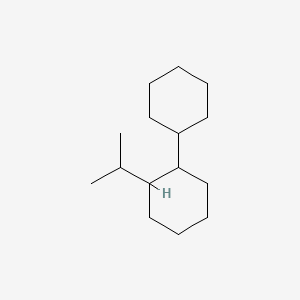
1,1'-Bicyclohexyl, 2-(1-methylethyl)-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-2-propan-2-yl-cyclohexane is a compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. Cycloalkanes are also saturated, meaning that all of the carbon atoms that make up the ring are single-bonded to other atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-2-propan-2-yl-cyclohexane can be achieved through various synthetic routes. One common method involves the alkylation of cyclohexane with propene in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of 1-cyclohexyl-2-propan-2-yl-cyclohexane may involve the use of large-scale reactors and continuous flow processes. Catalysts such as zeolites or metal oxides are often employed to enhance the efficiency of the reaction. The reaction mixture is then subjected to distillation to separate the desired product from any by-products .
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-2-propan-2-yl-cyclohexane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1-cyclohexyl-2-propan-2-yl-cyclohexane may yield cyclohexanone or cyclohexanol, while reduction may produce cyclohexane derivatives .
Scientific Research Applications
1-cyclohexyl-2-propan-2-yl-cyclohexane has various applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity and properties of cycloalkanes.
Biology: It is used in studies to understand the interactions of cycloalkanes with biological membranes and proteins.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used as a solvent and as an intermediate in the production of other chemicals
Mechanism of Action
The mechanism by which 1-cyclohexyl-2-propan-2-yl-cyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simple cycloalkane with a single ring structure.
Cyclohexylacetone: A compound with a cyclohexane ring and an acetone group.
Cyclohexyl-2-propanone: A compound with a cyclohexane ring and a propanone group
Uniqueness
1-cyclohexyl-2-propan-2-yl-cyclohexane is unique due to its specific structure, which includes two cyclohexane rings and a propan-2-yl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
66374-73-0 |
|---|---|
Molecular Formula |
C15H28 |
Molecular Weight |
208.38 g/mol |
IUPAC Name |
1-cyclohexyl-2-propan-2-ylcyclohexane |
InChI |
InChI=1S/C15H28/c1-12(2)14-10-6-7-11-15(14)13-8-4-3-5-9-13/h12-15H,3-11H2,1-2H3 |
InChI Key |
XWULVJMSQHXLOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCCC1C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


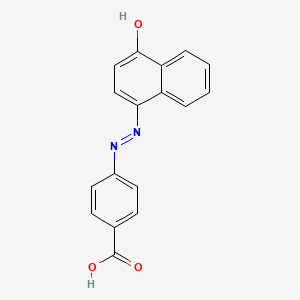
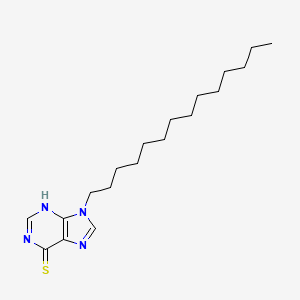
![2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride](/img/structure/B14004404.png)
![1-[1,1-Bis(butylsulfanyl)ethylsulfanyl]butane](/img/structure/B14004412.png)
![Dimethyl 2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B14004413.png)
![2-Amino-3-[4-(dimethylamino)phenyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14004427.png)
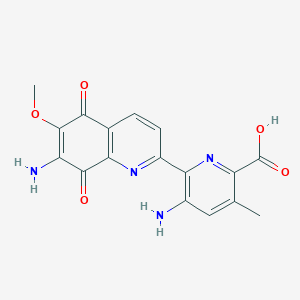

![6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B14004436.png)
![S-[2,6-dichloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14004437.png)
![Diethyl [1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14004440.png)
